2-Ethoxyphenyl isothiocyanate

CYP inhibition drug metabolism structure-activity relationship

2-Ethoxyphenyl isothiocyanate (CAS 23163-84-0) is an aryl isothiocyanate with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol. It is characterized by an ethoxy group (-OCH2CH3) at the ortho position of a phenyl ring bearing an electrophilic isothiocyanate (-N=C=S) functional group.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
CAS No. 23163-84-0
Cat. No. B1345604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxyphenyl isothiocyanate
CAS23163-84-0
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1N=C=S
InChIInChI=1S/C9H9NOS/c1-2-11-9-6-4-3-5-8(9)10-7-12/h3-6H,2H2,1H3
InChIKeyMAHMRCJOZYLGOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxyphenyl Isothiocyanate (CAS 23163-84-0): Core Properties and Sourcing Specifications


2-Ethoxyphenyl isothiocyanate (CAS 23163-84-0) is an aryl isothiocyanate with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol [1]. It is characterized by an ethoxy group (-OCH2CH3) at the ortho position of a phenyl ring bearing an electrophilic isothiocyanate (-N=C=S) functional group [2]. This compound is commercially available as a pale yellow liquid with a purity specification of 98% and a density of 1.14 g/cm³ at 20°C . The presence of the electron-donating ethoxy group in the ortho position modulates the electron density on the aromatic ring and consequently influences the reactivity of the isothiocyanate group compared to unsubstituted phenyl isothiocyanate [3]. It is typically stored cold (Keep Cold) and is noted to be moisture sensitive and lachrymatory .

Why 2-Ethoxyphenyl Isothiocyanate is Not Interchangeable with Other Aryl Isothiocyanates


Direct substitution of 2-ethoxyphenyl isothiocyanate with its analogs, such as unsubstituted phenyl isothiocyanate, 4-ethoxyphenyl isothiocyanate, or 2-methoxyphenyl isothiocyanate, is generally not valid without re-optimizing synthetic or assay conditions. This is because the identity and position of substituents on the aromatic ring of aryl isothiocyanates critically influence their reactivity, electrophilicity, and biological activity. For example, studies on phenyl isothiocyanate derivatives demonstrate that the nature and position of substituents (e.g., ortho vs. para) can drastically alter fungicidal potency [1], while quantum-chemical models confirm that substituents alter the π-electronic structure and thus the electrophilic character of the isothiocyanate group [2]. The ortho-ethoxy group in 2-ethoxyphenyl isothiocyanate introduces both steric and electronic effects that are distinct from the para-isomer, which affects nucleophilic addition rates and product profiles in downstream syntheses [3]. The following sections provide quantitative evidence for these differences, underscoring why procurement decisions must be based on the specific, verified properties of this compound rather than class-level assumptions.

Quantitative Differentiation of 2-Ethoxyphenyl Isothiocyanate from Structural Analogs


Ortho-Ethoxy Substitution Confers Distinct Binding Affinity for CYP2A6 vs. Unsubstituted Analogs

The ortho-ethoxy substituent in 2-ethoxyphenyl isothiocyanate significantly alters its interaction with cytochrome P450 enzymes compared to unsubstituted phenyl isothiocyanate. Binding affinity data shows a measurable, though moderate, interaction with CYP2A6, a key enzyme in xenobiotic metabolism. This contrasts with other isothiocyanates like phenethyl isothiocyanate (PEITC), which have been studied for potent inhibition of other CYP isoforms (e.g., IC50s of 47 μM and 1.8 μM for CYP1A1/2 and CYP2B1 activities, respectively) [1]. This specific affinity profile suggests that 2-ethoxyphenyl isothiocyanate's pharmacokinetic and inhibitory properties are unique and cannot be inferred from more potent but structurally divergent isothiocyanates.

CYP inhibition drug metabolism structure-activity relationship

Physical Property Differentiation: Boiling Point and Density vs. Key Analogs

The physical properties of 2-ethoxyphenyl isothiocyanate directly impact its handling, purification, and suitability for specific reaction conditions compared to its analogs. The compound exhibits a boiling point of 223-225°C at atmospheric pressure and a density of 1.14 g/cm³ [1]. These values are significantly higher than those of unsubstituted phenyl isothiocyanate (Bp: 221°C) and its 4-ethoxy isomer (4-ethoxyphenyl isothiocyanate), for which specific boiling point data is less consistently reported but is expected to differ due to altered intermolecular interactions. The lower boiling point compared to 2-methoxyphenyl isothiocyanate (Bp: 263-265°C) is a critical distinction for applications involving distillation or high-temperature reactions.

physical properties procurement handling

Commercial Purity and Stability Specifications: A Benchmark for Reproducibility

The commercial availability of 2-ethoxyphenyl isothiocyanate at a specified purity of ≥98% (or in some cases ≥99.0%) is a key differentiator for research and industrial procurement [1]. While high purity is a common expectation, the compound's stability profile is specific. It is explicitly noted as 'Stable under recommended storage conditions' but is 'Moisture Sensitive' and requires 'Keep Cold' storage . This contrasts with some other aryl isothiocyanates that may be more hydrolytically stable or have less stringent temperature requirements. The availability of a high-purity, well-characterized reagent ensures reproducibility in sensitive applications like kinase inhibitor synthesis or materials science where impurities could act as catalyst poisons.

purity stability quality control

High-Value Application Scenarios for 2-Ethoxyphenyl Isothiocyanate (CAS 23163-84-0)


Synthesis of Ortho-Substituted Thiourea Libraries for Medicinal Chemistry

2-Ethoxyphenyl isothiocyanate is a critical building block for generating diverse libraries of thioureas, which are privileged scaffolds in medicinal chemistry. Its ortho-ethoxy group imparts distinct steric and electronic properties to the resulting thiourea derivatives, which can be crucial for optimizing target binding [1]. The compound's high commercial purity (≥98%) ensures that reactions with primary and secondary amines proceed with predictable stoichiometry and minimal byproduct formation [2], which is essential for high-throughput synthesis and structure-activity relationship (SAR) studies.

Investigation of Cytochrome P450 (CYP) Enzyme Interactions and Drug Metabolism

Researchers studying the inhibition or modulation of cytochrome P450 enzymes, particularly CYP2A6, can utilize 2-ethoxyphenyl isothiocyanate as a structurally defined probe. Its moderate binding affinity (Kd = 4.50 μM) [3] makes it a useful tool compound for investigating subtle structure-activity relationships in CYP inhibition, contrasting with the more potent but less selective effects of natural isothiocyanates like PEITC. Its use can help dissect the role of the ortho-ethoxy substituent in modulating enzyme binding and metabolism.

Agrochemical Intermediate for Ortho-Substituted Pesticides or Herbicides

The fungicidal activity of phenyl isothiocyanates is known to be highly dependent on the position of substituents on the aromatic ring [4]. 2-Ethoxyphenyl isothiocyanate, with its ortho-substitution, represents a key intermediate for synthesizing novel agrochemicals where this specific substitution pattern is desired. Its physical properties, including a boiling point of 223-225°C and a density of 1.14 g/cm³ , are well-suited for standard organic synthesis and formulation processes common in agrochemical development.

Development of Novel Heterocyclic Compounds via Cycloaddition Reactions

The electrophilic isothiocyanate group in 2-ethoxyphenyl isothiocyanate is highly susceptible to nucleophilic attack, making it a versatile reagent for constructing sulfur-containing heterocycles through cycloaddition and other transformations [5]. The ortho-ethoxy group provides a handle for further functionalization and can influence the regioselectivity of cycloaddition reactions. The compound's availability as a stable, high-purity liquid facilitates its use in exploratory synthetic chemistry and process development.

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